N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
The compound contains several functional groups including a thiadiazole ring, a nitro group, and an amide group. Thiadiazole derivatives are known to exhibit a wide range of biological activities . The nitro group is a strong electron-withdrawing group, which can contribute to the reactivity of the molecule. The amide group is a key functional group in many biological molecules, including proteins.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The presence of different functional groups and their arrangement in the molecule can greatly influence its properties and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is a strong electron-withdrawing group, which can make the molecule more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including our compound of interest, have piqued the interest of medicinal chemists due to their diverse biological effects. Let’s explore some specific applications:
- Anti-Cancer Properties : Thiophene-based molecules exhibit promising anti-cancer activity . Researchers have investigated their potential as novel chemotherapeutic agents.
- Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial effects against bacteria, fungi, and viruses . Our compound might contribute to this field.
Corrosion Inhibition
Thiophene derivatives serve as effective corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them valuable in various applications.
Synthetic Methods for Thiophene Derivatives
Understanding the synthetic routes to thiophene derivatives is essential:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives. For instance, the Gewald reaction yields aminothiophenes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O5S2/c1-6-7(3-2-4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRCIROHCADBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide |
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